5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the amino and carboxamide groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring plays a crucial role in its binding affinity and specificity, while the bromophenyl groups enhance its lipophilicity and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(4-bromophenyl)-3-methylpyrazole
- N-(4-bromophenyl)-3-methoxybenzamide
Uniqueness
Compared to similar compounds, 5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide exhibits unique structural features, such as the presence of both amino and carboxamide groups on the triazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-[(3-bromophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGFWEFFVPGBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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